Thiazinamium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

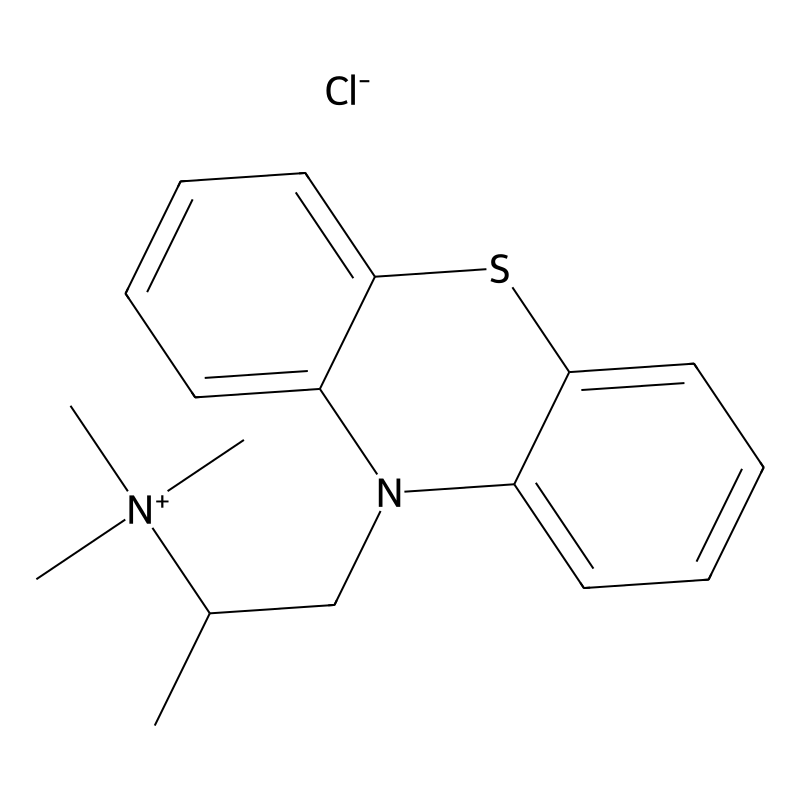

Canonical SMILES

Thiazinamium chloride is a chemical compound with the formula C₁₈H₂₃ClN₂S. It is a thiazine derivative, structurally related to other thiazine compounds, and is notable for its use in pharmacological applications, particularly as an antihistamine. The compound features a thiazine ring, which contributes to its biological activity and interaction with various biological systems .

- Alkylation: It can react with alkyl halides to form various derivatives.

- Hydrolysis: In the presence of water, it can hydrolyze to yield thiazine derivatives and hydrochloric acid.

- Reactions with Amines: Thiazinamium chloride can react with primary amines, leading to the formation of sulfinylamine derivatives .

These reactions are crucial for synthesizing related compounds and exploring its biological properties.

Thiazinamium chloride exhibits notable biological activity, particularly in its role as an antihistamine. Research indicates that it inhibits the synthesis of thromboxane B2, a compound involved in platelet aggregation and vasoconstriction. This inhibition suggests potential therapeutic applications in managing allergic reactions and inflammatory responses . Additionally, it has been studied for its effects on phagocytosis, showing differential impacts compared to other antipsychotic agents like chlorpromazine .

Thiazinamium chloride can be synthesized through various methods:

- Reaction with Methyl Chloride: A common synthesis route involves reacting promethazine (an established antihistamine) with methyl chloride. This reaction typically occurs under specific conditions to ensure high yield and purity .

- Green Synthesis Techniques: Recent studies have explored environmentally friendly methods for synthesizing thiazine derivatives using microwave irradiation and solvent-free conditions. These methods enhance efficiency and reduce environmental impact .

- Cyclization Reactions: The synthesis may also involve cyclization reactions of thiourea derivatives with chalcones or other aromatic compounds under acidic conditions .

Thiazinamium chloride finds applications primarily in the pharmaceutical industry:

- Antihistaminic Agent: It is utilized in treating allergic conditions due to its ability to block histamine receptors.

- Research Tool: It serves as a model compound in pharmacological studies aimed at understanding the mechanisms of action of thiazine derivatives.

Studies on thiazinamium chloride have highlighted its interactions with various biological systems:

- Inhibition of Thromboxane Synthesis: Research has confirmed that thiazinamium chloride effectively inhibits thromboxane B2 synthesis, which is critical in understanding its anti-inflammatory properties .

- Comparative Studies: Interaction studies often compare thiazinamium chloride with other thiazine derivatives to elucidate differences in pharmacological effects and mechanisms of action.

Thiazinamium chloride shares structural similarities with several other compounds, which can be compared based on their properties and applications:

| Compound Name | Structure Type | Main Application | Unique Feature |

|---|---|---|---|

| Promethazine | Thiazine derivative | Antihistamine | Well-known for sedation effects |

| Chlorpromazine | Phenothiazine | Antipsychotic | Broader neuroleptic effects |

| Trimeprazine | Thiazine derivative | Antihistamine | Less sedative action compared to others |

| Thioridazine | Phenothiazine | Antipsychotic | Notable for its sedative properties |

Thiazinamium chloride's unique combination of antihistaminic properties and specific interactions sets it apart from these similar compounds, making it an interesting subject for further research.

Molecular Formula and Weight Analysis

Thiazinamium chloride represents a phenothiazine-derived quaternary ammonium compound with well-defined molecular characteristics. The compound possesses the molecular formula C₁₈H₂₃ClN₂S, indicating a complex organic structure containing eighteen carbon atoms, twenty-three hydrogen atoms, one chlorine atom, two nitrogen atoms, and one sulfur atom [1] [2]. The molecular weight has been precisely determined as 334.91 grams per mole, with an exact mass of 334.1270 atomic mass units [1] [2].

The compound is officially registered under CAS number 4320-13-2 and carries the systematic IUPAC designation N,N,N-Trimethyl-1-(10H-phenothiazin-10-yl)-2-propanaminium chloride [1] [2]. Alternative nomenclature includes the name trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium chloride, which emphasizes the quaternary ammonium functionality within the molecular framework [2].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₃ClN₂S | [1] [2] |

| Molecular Weight (g/mol) | 334.91 | [1] [2] |

| Exact Mass | 334.1270 | [1] |

| CAS Registry Number | 4320-13-2 | [1] [2] |

| Chemical Name (IUPAC) | N,N,N-Trimethyl-1-(10H-phenothiazin-10-yl)-2-propanaminium chloride | [2] |

| Chemical Name (Alternative) | Trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium chloride | [2] |

The structural composition reveals thiazinamium chloride as a phenothiazine derivative bearing a quaternary ammonium side chain, classified within the phenothiazine pharmacological family with specific antiallergic and bronchodilator properties [1]. The molecular architecture incorporates both the tricyclic phenothiazine core system and a positively charged quaternary nitrogen center, creating a zwitterionic salt structure with chloride as the counterion [2].

Three-Dimensional Conformational Studies

The three-dimensional molecular conformation of thiazinamium chloride exhibits characteristic structural features typical of phenothiazine derivatives. The phenothiazine ring system adopts a non-planar, butterfly-like configuration that is fundamental to the conformational behavior of this class of compounds [3] [4]. This bent molecular geometry results from the inherent structural constraints imposed by the sulfur atom within the tricyclic framework.

Computational studies of phenothiazine derivatives consistently demonstrate that the ground state conformation is non-planar, with dihedral angles typically measuring approximately 153 degrees between the benzene rings [4]. This conformational preference directly influences the molecular properties and biological activity of thiazinamium chloride, as the three-dimensional arrangement affects intermolecular interactions and binding affinities.

The quaternary ammonium center within thiazinamium chloride exhibits tetrahedral coordination geometry, with the nitrogen atom bonded to three methyl groups and one carbon atom from the phenothiazine-derived propyl chain [3] [5]. This quaternary nitrogen configuration contributes significantly to the overall molecular polarity and influences the compound's solubility characteristics and pharmacological properties.

| Structural Feature | Description | Reference |

|---|---|---|

| Phenothiazine Ring System | Tricyclic non-planar butterfly-like structure | [3] [4] |

| Quaternary Ammonium Center | Tetrahedral N⁺ coordination geometry | [3] [5] |

| Dihedral Angle (degrees) | ~153 (typical for phenothiazine derivatives) | [4] |

| Ring Conformation | Non-planar bent configuration | [4] |

| Stereochemical Properties | One undefined stereocenter at quaternary carbon | [3] |

Stereochemical analysis reveals that thiazinamium chloride contains one undefined stereocenter at the quaternary carbon atom adjacent to the quaternary nitrogen [3]. This stereochemical feature introduces conformational complexity and may contribute to the compound's specific biological activities through stereoselective interactions with target receptors.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic characterization of thiazinamium chloride presents unique challenges due to the presence of the quaternary ammonium functionality. Nuclear magnetic resonance spectroscopy requires specialized approaches for complete structural elucidation, particularly for the quaternary nitrogen center.

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of quaternary ammonium compounds like thiazinamium chloride relies on the detection of weak signals generated from long-range ¹⁴N-H coupling interactions [5]. These coupling effects manifest as subtle signal modifications that can be easily overlooked due to their low intensity. The absence of directly bonded N-H protons necessitates careful analysis of coupling patterns to confirm the quaternary ammonium structure.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides valuable information for identifying the quaternary carbon atoms and characterizing the phenothiazine ring system [6]. The technique enables precise determination of carbon environments within both the tricyclic core and the aliphatic side chain, facilitating complete structural assignment.

Nitrogen-14 nuclear magnetic resonance (¹⁴N NMR) spectroscopy offers direct characterization of the quaternary nitrogen center through quadrupolar coupling effects [5]. However, the quadrupolar nature of ¹⁴N nuclei results in broad signals that require specialized acquisition parameters and interpretation methods.

| Technique | Key Features/Applications | Detection Parameters | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | Detection via weak ¹⁴N-H long-range coupling signals | Long-range coupling (weak signals) | [5] |

| ¹³C NMR Spectroscopy | Quaternary carbon identification and phenothiazine ring carbons | Chemical shift analysis | [6] |

| ¹⁴N NMR Spectroscopy | Quadrupolar coupling for quaternary nitrogen characterization | Quadrupolar effects | [5] |

| Infrared Spectroscopy | C-N stretching, aromatic C=C, and C-H deformation bands | Characteristic wavenumbers | [7] [8] |

| Mass Spectrometry | [M+2TFA]⁻ cluster formation for quaternary ammonium identification | Negative ion mode clustering | [5] |

| Capillary Zone Electrophoresis | Separation at pH 8.0 with 254 nm detection | Migration time and UV absorption | [6] |

Infrared spectroscopy reveals characteristic absorption bands corresponding to carbon-nitrogen stretching vibrations, aromatic carbon-carbon double bond stretches within the phenothiazine system, and carbon-hydrogen deformation modes [7] [8]. The spectroscopic fingerprint provides definitive identification of functional groups and confirms the molecular structure.

Mass spectrometry employs specialized ionization techniques for quaternary ammonium compound identification. The formation of characteristic [M+2TFA]⁻ cluster ions in negative electrospray ionization mode provides unambiguous confirmation of quaternary ammonium functionality [5]. This clustering approach enables differentiation between quaternary and non-quaternary nitrogen-containing compounds through characteristic fragmentation patterns.

Capillary zone electrophoresis offers an analytical separation method specifically optimized for phenothiazine derivatives including thiazinamium chloride [6]. The technique achieves efficient separation at pH 8.0 with ultraviolet detection at 254 nanometers, providing both qualitative identification and quantitative analysis capabilities.

Crystallographic Data and X-Ray Diffraction Patterns

Crystallographic analysis represents the definitive method for complete three-dimensional structural determination of thiazinamium chloride. X-ray diffraction techniques provide comprehensive information regarding unit cell parameters, space group symmetry, and atomic coordinates within the crystal lattice [9] [10] [11].

Single crystal X-ray diffraction analysis enables precise determination of molecular geometry, including bond lengths, bond angles, and torsion angles throughout the thiazinamium chloride structure [12] [11]. This technique reveals the exact three-dimensional arrangement of atoms and provides quantitative geometric parameters essential for understanding molecular properties and intermolecular interactions.

Powder diffraction methods facilitate phase identification and characterization of crystalline properties without requiring single crystal specimens [13]. The technique generates characteristic diffraction patterns that serve as fingerprints for compound identification and quality control applications.

| Analysis Method | Application to Thiazinamium Chloride | Typical Parameters | Reference |

|---|---|---|---|

| X-ray Diffraction | Crystal structure determination and unit cell parameters | Unit cell dimensions, space group, Z value | [9] [10] [11] |

| Single Crystal Analysis | Three-dimensional molecular geometry elucidation | Atomic coordinates, thermal parameters | [12] [11] |

| Powder Diffraction | Phase identification and crystalline properties | Peak positions, intensities, phase identification | [13] |

| Structural Determination Techniques | Bond lengths, angles, and molecular conformation | Bond distances (Å), bond angles (°), torsion angles | [12] [11] |

| Computational Methods | DFT calculations for geometry optimization | Energy minimization, electron density calculations | [8] [14] |

Computational crystallographic methods complement experimental diffraction data through density functional theory calculations that optimize molecular geometries and predict electronic properties [8] [14]. These theoretical approaches provide energy minimization studies and electron density calculations that enhance understanding of molecular behavior and stability.

Structural determination techniques yield precise quantitative measurements of interatomic distances and angular relationships within the thiazinamium chloride molecule. Bond lengths are typically reported in Angstrom units, while bond angles and torsion angles are expressed in degrees, providing comprehensive geometric characterization of the molecular structure [12] [11].